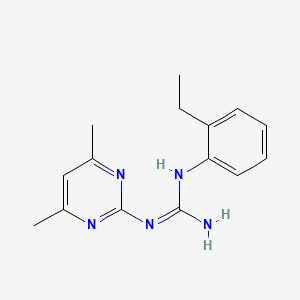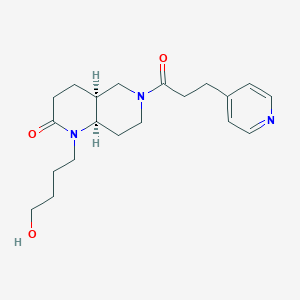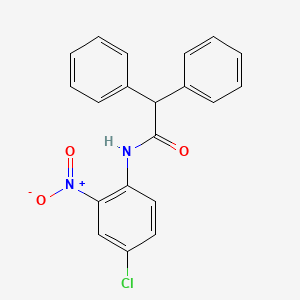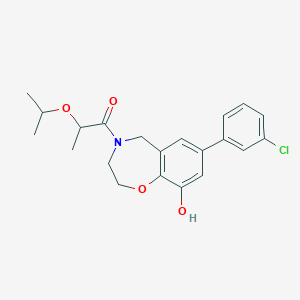
N-(5-chloro-2-pyridinyl)-2,4,6-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2,4,6-trimethylbenzamide, commonly known as Clomazone, is a herbicide that is widely used in agriculture. It belongs to the family of benzamide herbicides and is used to control the growth of weeds in various crops, including cotton, soybean, peanuts, and corn. Clomazone is a selective herbicide, which means it only targets specific weeds and does not harm the crops.
Mechanism of Action
Clomazone works by inhibiting the activity of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been shown to have minimal toxicity to humans and animals. However, it can cause skin and eye irritation upon contact. In plants, Clomazone can cause stunting and discoloration of leaves, but these effects are usually temporary.
Advantages and Limitations for Lab Experiments
Clomazone is a widely used herbicide in agriculture, and its effectiveness has been demonstrated in numerous studies. However, its use in lab experiments is limited due to its high toxicity to aquatic organisms. Additionally, Clomazone can interfere with the growth of some plant species, which can affect the results of experiments.
Future Directions
There are several areas of research that could be explored in the future regarding Clomazone. These include:
1. Developing new synthesis methods that are more efficient and environmentally friendly.
2. Investigating the effects of Clomazone on non-target organisms, such as soil microbes and insects.
3. Studying the molecular mechanisms of Clomazone resistance in weeds.
4. Developing new formulations of Clomazone that are more effective and have lower environmental impact.
5. Investigating the potential of Clomazone as a lead compound for the development of new herbicides.
Conclusion:
In conclusion, Clomazone is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. Its mechanism of action involves the inhibition of carotenoid biosynthesis, which leads to the death of susceptible plants. While Clomazone has been shown to be effective in controlling weeds in agriculture, its use in lab experiments is limited due to its high toxicity to aquatic organisms. There are several areas of research that could be explored in the future regarding Clomazone, including developing new synthesis methods, investigating its effects on non-target organisms, and studying its potential as a lead compound for the development of new herbicides.
Synthesis Methods
Clomazone can be synthesized using various methods, including the reaction between 2,4,6-trimethylbenzoyl chloride and 5-chloro-2-pyridylamine. Another method involves the reaction between 2,4,6-trimethylbenzoic acid and 5-chloro-2-pyridylamine, followed by the addition of thionyl chloride.
Scientific Research Applications
Clomazone has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments in plants. This inhibition leads to the death of weeds that are susceptible to Clomazone.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-10(2)14(11(3)7-9)15(19)18-13-5-4-12(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTGZPUSFPEMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5362542.png)
![(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5362548.png)
![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5362563.png)
![1,6-dimethyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5362570.png)

![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B5362584.png)
![1-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5362589.png)
![5-propyl-3-[(4-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5362596.png)


![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5362609.png)
![methyl 3-[(4-isobutyl-2-methyl-3-oxo-1-piperazinyl)methyl]-4-methoxybenzoate](/img/structure/B5362622.png)
